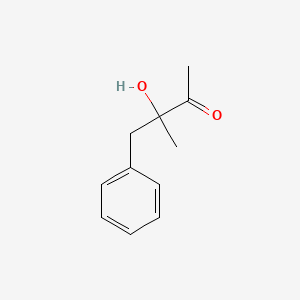

3-Hydroxy-3-methyl-4-phenylbutan-2-one

Übersicht

Beschreibung

3-Hydroxy-3-methyl-4-phenylbutan-2-one is an organic compound with the molecular formula C11H14O2. It is a member of the alkylbenzene class of compounds and is known for its unique structural features, which include a hydroxy group, a methyl group, and a phenyl group attached to a butanone backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Hydroxy-3-methyl-4-phenylbutan-2-one can be synthesized through various methods. One common approach involves the reaction of benzyl cyanide with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product .

Another method involves the use of nickel as a catalyst in 1,2-dimethoxyethane at elevated temperatures. This method is known for its efficiency and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high purity and yield, and the product is often purified through techniques such as distillation and recrystallization .

Analyse Chemischer Reaktionen

Reduction Reactions

3-Hydroxy-3-methyl-4-phenylbutan-2-one can undergo selective reductions under specific conditions. For example, the reduction of related β-hydroxyketones using HSiCl₃ and HMPA (hexamethylphosphoric triamide) at low temperatures yields saturated ketones with high efficiency:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 1,3-Diphenyl-2-methylpropenone | HSiCl₃, HMPA, 0°C → rt | 1,3-Diphenylbutan-1-one | 74% |

This demonstrates the utility of trichlorosilane-based systems for chemoselective reductions without affecting the hydroxyl group.

Aldol Condensation

The compound can participate in aldol reactions, forming more complex β-hydroxyketones. Catalysts like sodium triisopropoxy(3,5-difluorophenyl)borate (3b ) suppress dehydration side reactions, enhancing selectivity:

| Aldehyde | Ketone | Catalyst | Temperature | Conversion | Selectivity for β-Hydroxyketone |

|---|---|---|---|---|---|

| Benzaldehyde | 3-Pentanone | 3b | 30°C | 95% | 80% |

| Benzaldehyde | Butanone | 3b | 30°C | 85% | 75% |

Data adapted from De Gruyter (2015) .

Key mechanistic insights:

-

The catalyst deprotonates the ketone to form a boron-bound enolate.

-

Reaction with the aldehyde yields the β-hydroxyketone, avoiding dehydration due to steric hindrance from the borate catalyst .

Dehydration and Elimination

Under acidic or thermal conditions, β-hydroxyketones like this compound dehydrate to form α,β-unsaturated ketones. This process is influenced by substituents and reaction media:

| Catalyst | Electron-Withdrawing Effect | Dehydration Rate |

|---|---|---|

| 3,5-(CF₃)₂C₆H₃ | High | Low |

| C₆H₅ | Low | High |

Strong electron-withdrawing groups on catalysts reduce dehydration rates by lowering boron’s positive charge density .

Oxidation and Functionalization

The hydroxyl and carbonyl groups in this compound enable further functionalization:

-

Oxidation : The hydroxyl group can be oxidized to a ketone using agents like CrO₃ or KMnO₄.

-

Nucleophilic Substitution : The trifluoromethylphenyl group (if present) participates in SN2 reactions with amines or thiols under basic conditions .

Experimental Considerations

Wissenschaftliche Forschungsanwendungen

Structure and Characteristics

- Molecular Formula :

- Molecular Weight : 178.23 g/mol

- CAS Number : 54123-76-1

- IUPAC Name : 3-hydroxy-3-methyl-4-phenylbutan-2-one

Spectral Information

The compound exhibits notable spectral characteristics useful for identification and analysis:

- Mass Spectrometry : The compound can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS), which provides insights into its composition and structure.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in aldol reactions, where it acts as a precursor to various β-hydroxyketones. The compound's ability to participate in these reactions makes it valuable in creating complex organic molecules.

Case Study: Aldol Reactions

In a study examining the use of boron catalysts for aldol reactions, 3-hydroxyketones were synthesized efficiently, demonstrating the compound's utility as a starting material. The reaction conditions were optimized to achieve high conversion rates, highlighting its effectiveness in synthetic pathways .

Flavoring Agent

The compound is also recognized for its application as a flavoring agent. It is used in the formulation of various food products and cosmetics due to its pleasant aroma profile.

Fragrance Applications

This compound is a precursor for other fragrance compounds, enhancing the scent profiles of perfumes and personal care products. It has been noted for its floral aroma, contributing significantly to the overall sensory experience of these products .

Cosmetic Industry

In cosmetics, the compound is utilized for its aromatic properties. It is incorporated into formulations to mask undesirable odors and enhance product appeal through fragrance.

Product Formulation Examples

Products such as lotions, creams, and perfumes benefit from the inclusion of this compound, which improves their olfactory attributes and overall user experience .

Data Tables

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a building block for synthesizing β-hydroxyketones |

| Flavoring Agent | Incorporated into food products and cosmetics for aroma |

| Cosmetic Industry | Enhances fragrance in personal care products |

Wirkmechanismus

The mechanism of action of 3-Hydroxy-3-methyl-4-phenylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the phenyl group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Hydroxy-3-methyl-4-phenylbutan-2-one shares similarities with other alkylbenzene compounds such as 3-hydroxy-3-methyl-4-phenylbutan-2-ol and 3-methyl-4-phenylbutan-2-one .

Uniqueness

- The presence of both a hydroxy group and a phenyl group in this compound makes it unique compared to other similar compounds. This combination of functional groups contributes to its distinct chemical and biological properties .

Biologische Aktivität

3-Hydroxy-3-methyl-4-phenylbutan-2-one, also known as a ketone with the molecular formula C₁₁H₁₄O₂, has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and cosmetics. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₄O₂

- Molecular Weight : 178.23 g/mol

- IUPAC Name : this compound

The compound features a hydroxyl group adjacent to a carbonyl group, which contributes to its reactivity and biological properties. The presence of the phenyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxyl and ketone functional groups facilitate hydrogen bonding and nucleophilic addition reactions, influencing enzyme activity and receptor binding. These interactions can lead to various biochemical effects, including:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Studies have indicated that it may reduce inflammation by modulating inflammatory pathways.

- Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects against certain pathogens.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Antioxidant | Protects cells from oxidative damage by scavenging free radicals. |

| Anti-inflammatory | Modulates inflammatory responses, potentially reducing chronic inflammation. |

| Antimicrobial | Exhibits activity against specific bacterial strains, indicating potential use in infection control. |

Case Studies and Research Findings

-

Antioxidant Properties :

A study published in Biomedicines demonstrated that this compound significantly reduced oxidative stress markers in vitro, suggesting its utility as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage . -

Anti-inflammatory Effects :

Research conducted on animal models indicated that administration of the compound led to a marked decrease in pro-inflammatory cytokines, supporting its role in managing inflammatory conditions . -

Antimicrobial Activity :

A comparative study highlighted the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, positioning it as a potential candidate for developing new antimicrobial agents .

Potential Applications

Given its diverse biological activities, this compound holds promise in several applications:

- Pharmaceuticals : Development of anti-inflammatory and antioxidant drugs.

- Cosmetics : Utilization in formulations aimed at reducing oxidative stress on skin cells.

- Nutraceuticals : Inclusion in dietary supplements for health benefits related to oxidative stress and inflammation.

Eigenschaften

IUPAC Name |

3-hydroxy-3-methyl-4-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNRMAAJDFACPOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00536152 | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54123-76-1 | |

| Record name | 3-Hydroxy-3-methyl-4-phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54123-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-3-methyl-4-phenylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00536152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.